molecular formula C14H15N3O3 B2681779 N-(2-ethoxybenzyl)-5-nitropyridin-2-amine CAS No. 878738-50-2

N-(2-ethoxybenzyl)-5-nitropyridin-2-amine

Cat. No.: B2681779
CAS No.: 878738-50-2
M. Wt: 273.292
InChI Key: RGAKUWBJVHFXJV-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-5-nitropyridin-2-amine is an organic compound that features a benzyl group substituted with an ethoxy group and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine typically involves the following steps:

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction, where 2-ethoxybenzyl chloride reacts with a suitable nucleophile.

    Amine Formation: The final step involves the formation of the amine group, which can be achieved through a reductive amination process using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and ethoxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxybenzyl)-5-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling: Boronic acids, palladium catalyst, base.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

    Coupling: Formation of biaryl or diaryl compounds.

Scientific Research Applications

N-(2-ethoxybenzyl)-5-nitropyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-5-nitropyridin-2-amine
  • N-(2-ethoxybenzyl)-4-nitropyridin-2-amine
  • N-(2-ethoxybenzyl)-5-aminopyridin-2-amine

Uniqueness

N-(2-ethoxybenzyl)-5-nitropyridin-2-amine is unique due to the specific positioning of the ethoxy and nitro groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct pharmacological or material properties compared to its analogs .

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-5-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-2-20-13-6-4-3-5-11(13)9-15-14-8-7-12(10-16-14)17(18)19/h3-8,10H,2,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAKUWBJVHFXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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